2E,4E,6Z-Nonatrienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2E,4E,6Z-Nonatrienal is a chemical compound with the molecular formula C9H12O. It is a nona-2,4,6-trienal in which the double bonds at positions 2 and 4 adopt trans-configuration, and the double bond at position 6 adopts cis-configuration . This compound is known for its distinct aroma and is found in various natural sources, including walnuts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2E,4E,6Z-Nonatrienal typically involves the use of specific starting materials and reaction conditions to achieve the desired configuration of double bonds. One common method involves the Wittig reaction, where an aldehyde is reacted with a phosphonium ylide to form the desired trienal. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and distillation to obtain the compound in high purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2E,4E,6Z-Nonatrienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions may vary depending on the specific substituent being introduced.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2E,4E,6Z-Nonatrienal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its role as a pheromone and its effects on insect behavior.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized as a flavoring agent in the food industry due to its distinct aroma.
Mechanism of Action
The mechanism of action of 2E,4E,6Z-Nonatrienal involves its interaction with specific molecular targets. As a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses. The compound’s effects in other biological systems may involve interactions with enzymes or receptors, leading to various physiological outcomes .
Comparison with Similar Compounds
2E,4E,6Z-Nonatrienal can be compared with other similar compounds such as:
2E,4E,6E-Nonatrienal: Differing in the configuration of the double bond at position 6.
2E,4Z,6Z-Nonatrienal: Differing in the configuration of the double bonds at positions 4 and 6.
The uniqueness of this compound lies in its specific configuration, which contributes to its distinct aroma and biological activity.
Properties
IUPAC Name |
(2E,4E,6Z)-nona-2,4,6-trienal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3-,6-5+,8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDSWFFUGPJMMN-ZRGCPWHVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C=C\C=C\C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100113-52-8 |
Source
|
Record name | 2,4,6-Nonatrienal, (2E,4E,6Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100113528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-NONATRIENAL, (2E,4E,6Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6791472F8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.